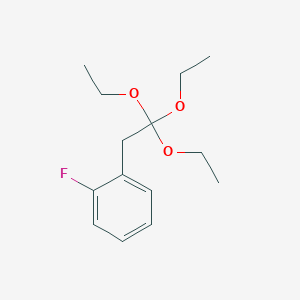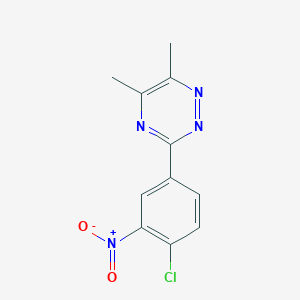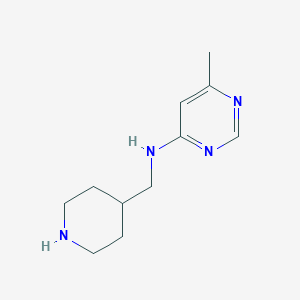
1-(2-Aminoethyl)-N-benzylcyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Aminoethyl)-N-benzylcyclobutanamine is an organic compound with a unique structure that includes a cyclobutyl ring and a benzylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-N-benzylcyclobutanamine typically involves the reaction of cyclobutylamine with benzylamine under specific conditions. One common method includes the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)-N-benzylcyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
1-(2-Aminoethyl)-N-benzylcyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-N-benzylcyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 2-[1-(Amino)cyclobutyl]ethylamine
- 2-[1-(Phenylamino)cyclobutyl]ethylamine
- 2-[1-(Cyclohexylamino)cyclobutyl]ethylamine
Uniqueness
1-(2-Aminoethyl)-N-benzylcyclobutanamine is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
1-(2-aminoethyl)-N-benzylcyclobutan-1-amine |
InChI |
InChI=1S/C13H20N2/c14-10-9-13(7-4-8-13)15-11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11,14H2 |
InChIキー |
DRKGJFSJDGOUTM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCN)NCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B8658595.png)


![Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate](/img/structure/B8658610.png)
![Ethyl 1-[1-(4-chlorophenyl)cyclopropanecarbonyl]piperidine-3-carboxylate](/img/structure/B8658626.png)
![1-Propanol, 2-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B8658627.png)




